molecular formula C13H18BrNO2 B3070317 4-(3-(3-Bromophenoxy)propyl)morpholine CAS No. 1002056-86-1

4-(3-(3-Bromophenoxy)propyl)morpholine

Cat. No. B3070317
CAS RN: 1002056-86-1
M. Wt: 300.19 g/mol
InChI Key: HIEPUVTVRQMTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-(3-Bromophenoxy)propyl)morpholine” is a chemical compound with the molecular formula C13H18BrNO . It has a molecular weight of 284.2 . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-(3-(3-Bromophenoxy)propyl)morpholine” consists of a morpholine ring attached to a bromophenyl group via a propyl linker . The presence of the bromine atom indicates that this compound could be used as a building block in further chemical reactions .


Physical And Chemical Properties Analysis

The compound “4-(3-(3-Bromophenoxy)propyl)morpholine” should be stored at a temperature between 2-8°C . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methodologies : Research has shown various methodologies for synthesizing morpholine derivatives, including 4-(3-(3-Bromophenoxy)propyl)morpholine. For instance, the synthesis of similar compounds like 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride demonstrates techniques involving cyclization, reduction, and acidification, offering insights into potential methods for synthesizing related morpholine compounds (Tan Bin, 2011). Additionally, novel syntheses of cis-3,5-disubstituted morpholine derivatives have been explored, indicating the versatility of morpholine synthesis approaches (M. D’hooghe et al., 2006).

Biomedical Applications

  • Potential in Drug Development : Research into morpholine derivatives has revealed their potential in drug development. For instance, the synthesis of a potent cathepsin S inhibitor, which includes a morpholine derivative, illustrates the application of these compounds in medicinal chemistry (B. Latli et al., 2012). Similarly, the creation of novel metal(ii) complexes based on morpholine and their evaluation in DNA/BSA interactions and cytotoxicity studies suggests the relevance of morpholine derivatives in pharmacological research (Karunganathan Sakthikumar et al., 2019).

Mechanism of Action

The mechanism of action of “4-(3-(3-Bromophenoxy)propyl)morpholine” is not specified in the sources I found. As a research compound, its effects would depend on the context of its use .

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The future directions of “4-(3-(3-Bromophenoxy)propyl)morpholine” are not specified in the sources I found. As a research compound, its future applications would depend on the results of ongoing studies .

properties

IUPAC Name

4-[3-(3-bromophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-12-3-1-4-13(11-12)17-8-2-5-15-6-9-16-10-7-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEPUVTVRQMTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-Bromophenoxy)propyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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